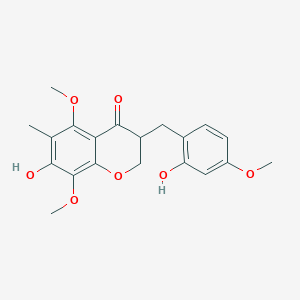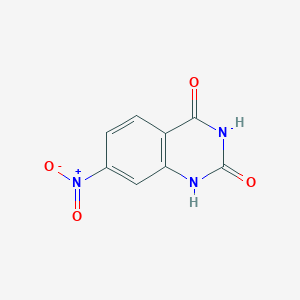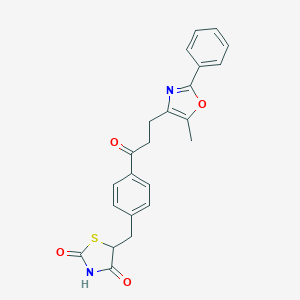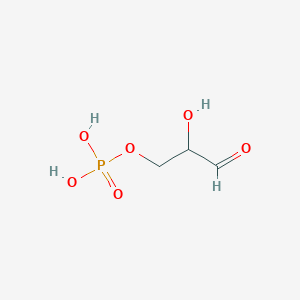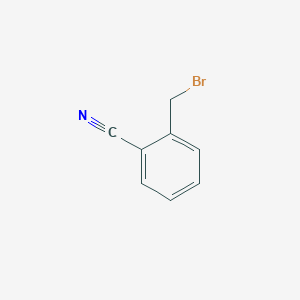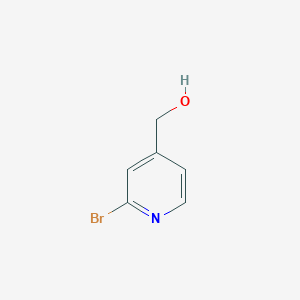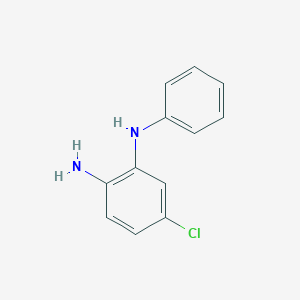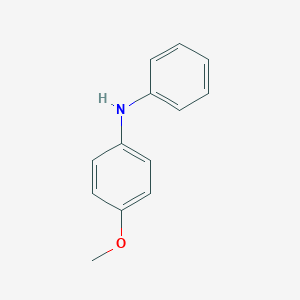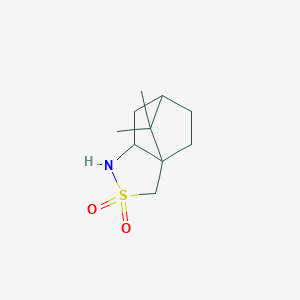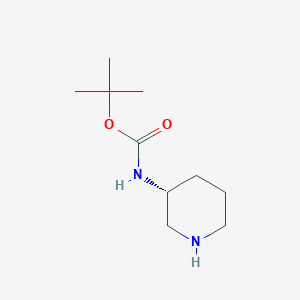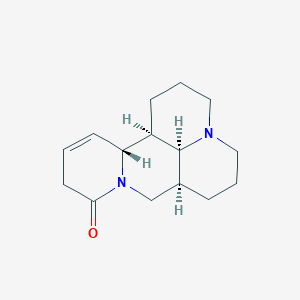
Lehmannine
Overview
Description
Lemannine is a quinolizidine bioalkaloid isolated from the plant Sophora alopecuroides L. It is known for its antibacterial, anti-inflammatory, and anti-tumor activities . The compound has a molecular formula of C15H22N2O and a molecular weight of 246.35 g/mol .
Mechanism of Action
Lehmannine, also known as 12,13-Didehydromatridin-15-one or Lemannine, is a quinazosine bioalkaloid . It has been reported to possess antibacterial, anti-inflammatory, and antitumor activities . This article will delve into the various aspects of this compound’s mechanism of action and its pharmacological properties.
Target of Action
It is known that this compound has significant anti-hepatitis b virus (hbv) activity
Mode of Action
It is known that this compound interacts with its targets to exert its antibacterial, anti-inflammatory, and antitumor effects . The specifics of these interactions and the resulting changes at the molecular level are subjects of ongoing research.
Biochemical Pathways
This compound is known to have antitumor effects , which suggests that it may affect pathways related to cell growth, cell cycle regulation, apoptosis, and cellular differentiation
Result of Action
This compound has been reported to have antibacterial, anti-inflammatory, and antitumor activities . This suggests that the molecular and cellular effects of this compound’s action may include the inhibition of bacterial growth, reduction of inflammation, and inhibition of tumor growth
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound . Factors such as light, temperature, and pollution can affect gene expression, which in turn can influence the action of a compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Lemannine can be synthesized through various methods, including the extraction of total alkaloids from Sophora alopecuroides using a transmembrane pH gradient active loading method . This method involves preparing binary ethosomes containing total alkaloids at temperatures below the phase transition temperature of phosphatidyl choline . Factors such as temperature, particle size, and encapsulation efficiency are crucial in this process .
Industrial Production Methods
Industrial production of lemannine typically involves the extraction of alkaloids from Sophora alopecuroides. The process includes solvent extraction, purification, and crystallization to obtain high-purity lemannine . The compound is then stored under specific conditions to maintain its stability and efficacy .
Chemical Reactions Analysis
Types of Reactions
Lemannine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activities .
Common Reagents and Conditions
Common reagents used in the reactions involving lemannine include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of lemannine depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield quinolizidine derivatives with enhanced antibacterial properties .
Scientific Research Applications
Lemannine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Lemannine is similar to other quinolizidine alkaloids such as matrine, oxymatrine, and sophoridine . These compounds share structural similarities and exhibit comparable biological activities .
Uniqueness
What sets lemannine apart is its unique combination of antibacterial, anti-inflammatory, and anti-tumor activities. While other quinolizidine alkaloids may exhibit one or two of these properties, lemannine’s broad spectrum of activities makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
(1S,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-3-en-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h1,6,11-13,15H,2-5,7-10H2/t11-,12+,13+,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVYENIUARJBNM-JLNYLFASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN3C(C=CCC3=O)C4C2N(C1)CCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN3[C@H](C=CCC3=O)[C@@H]4[C@H]2N(C1)CCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60207179 | |
| Record name | Matridin-15-one, 12,13-didehydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58480-54-9 | |
| Record name | Lehmannine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58480-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Matridin-15-one, 12,13-didehydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058480549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Matridin-15-one, 12,13-didehydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


